A Comprehensive Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate
A Comprehensive Technical Guide to Benzyl 4-bromopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this in-depth technical guide on Benzyl 4-bromopiperidine-1-carboxylate. This document is intended to be a vital resource for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections will provide a comprehensive overview of the core properties, synthesis, applications, and safety protocols associated with this versatile chemical intermediate. The information herein is curated to not only inform but also to empower your research and development endeavors by providing both foundational knowledge and practical insights.
Core Compound Identification and Properties
Benzyl 4-bromopiperidine-1-carboxylate, a key building block in organic synthesis, is identified by the CAS Number 166953-64-6 .[1][2][3][4] This compound is also known by several synonyms, including 4-Bromo-N-Z-piperidine and N-Cbz-4-bromopiperidine.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and synthesis. The key properties of Benzyl 4-bromopiperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 166953-64-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1][2][3][4] |
| Molecular Weight | 298.18 g/mol | [1][2][3][4] |
| Density | 1.374 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D 1.5590 | [3] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Appearance | Colorless oil | [2] |
Synthesis Protocols
The synthesis of Benzyl 4-bromopiperidine-1-carboxylate is a critical process for its utilization in further chemical reactions. A common and effective method involves the protection of the piperidine nitrogen followed by bromination of a precursor.
Synthesis from 4-Hydroxypiperidine
A prevalent synthetic route starts from 4-hydroxypiperidine. This multi-step process is outlined below.
The initial step is the protection of the secondary amine of 4-hydroxypiperidine with a benzyl chloroformate to yield Benzyl 4-hydroxypiperidine-1-carboxylate. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps.
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Reactants: 4-Hydroxypiperidine, Benzyl Chloroformate, and a base (e.g., triethylamine or sodium bicarbonate).
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Solvent: A suitable organic solvent such as dichloromethane.
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Procedure: 4-Hydroxypiperidine is dissolved in the solvent and cooled. The base is added, followed by the slow addition of benzyl chloroformate. The reaction is typically stirred for several hours to ensure complete reaction.
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Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the protected intermediate.
The hydroxyl group of the N-protected intermediate is then substituted with a bromine atom to yield the final product, Benzyl 4-bromopiperidine-1-carboxylate.
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Reactants: Benzyl 4-hydroxypiperidine-1-carboxylate and a brominating agent (e.g., phosphorus tribromide or thionyl bromide).
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Solvent: An appropriate aprotic solvent.
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Procedure: The N-protected alcohol is dissolved in the solvent and cooled. The brominating agent is added dropwise, and the reaction is allowed to proceed to completion.
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Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is often purified by column chromatography to yield pure Benzyl 4-bromopiperidine-1-carboxylate.[2]
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons. The proton at the 4-position, adjacent to the bromine atom, would likely appear as a multiplet in the downfield region of the aliphatic signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-136 ppm), the benzylic carbon (~67 ppm), and the piperidine ring carbons. The carbon bearing the bromine atom (C4) would be expected to be in the range of 40-50 ppm.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (298.18 g/mol ). A characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M+ and M+2 peaks) would be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands for the carbonyl group of the carbamate (C=O stretch) around 1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O and C-N stretching bands.
Safety, Handling, and Storage
Hazard Identification
Based on the Safety Data Sheet (SDS) for Benzyl 4-bromopiperidine-1-carboxylate, the compound is classified with the following hazards:
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation). [5]* Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation). [5]* Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation): Category 3 (May cause respiratory irritation). [5]
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.
First Aid Measures
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In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Benzyl 4-bromopiperidine-1-carboxylate is a cornerstone intermediate for the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for medicinal chemists. A comprehensive understanding of its characteristics, coupled with stringent adherence to safety protocols, will undoubtedly facilitate its effective and safe use in the laboratory and contribute to the advancement of drug discovery and development.
References
-
Benzyl 4-bromopiperidine-1-carboxylate | CAS 166953-64-6 | Chemical-Suppliers . Available at: [Link]
-
Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues . Available at: [Link]
-
DONEPEZIL SYNTHESIS - New Drug Approvals . Available at: [Link]
- EP2455377A1 - Synthesis of fentanyl analogs - Google Patents.
-
Benzyl 4-bromopiperidine-1-carboxylate, 96% - Labchem . Available at: [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. rsc.org [rsc.org]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl 4-bromopiperidine-1-carboxylate | CAS 166953-64-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
